4-butyl-N-(8-ethoxyquinolin-5-yl)cyclohexanecarboxamide
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Overview
Description
4-butyl-N-(8-ethoxyquinolin-5-yl)cyclohexane-1-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-butyl-N-(8-ethoxyquinolin-5-yl)cyclohexane-1-carboxamide typically involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.
Introduction of the ethoxy group: The ethoxy group is introduced at the 8th position of the quinoline ring through an etherification reaction using ethyl iodide and a suitable base.
Formation of the cyclohexane carboxamide: The cyclohexane carboxamide moiety is introduced through an amide coupling reaction between cyclohexanecarboxylic acid and the quinoline derivative.
Chemical Reactions Analysis
4-butyl-N-(8-ethoxyquinolin-5-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
4-butyl-N-(8-ethoxyquinolin-5-yl)cyclohexane-1-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-butyl-N-(8-ethoxyquinolin-5-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and transcription . Additionally, it may interact with cell membrane receptors, leading to changes in cell signaling pathways .
Comparison with Similar Compounds
4-butyl-N-(8-ethoxyquinolin-5-yl)cyclohexane-1-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug that also has potential anticancer properties.
Quinoline: The parent compound of the quinoline family, known for its diverse biological activities.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
The uniqueness of 4-butyl-N-(8-ethoxyquinolin-5-yl)cyclohexane-1-carboxamide lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H30N2O2 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
4-butyl-N-(8-ethoxyquinolin-5-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H30N2O2/c1-3-5-7-16-9-11-17(12-10-16)22(25)24-19-13-14-20(26-4-2)21-18(19)8-6-15-23-21/h6,8,13-17H,3-5,7,9-12H2,1-2H3,(H,24,25) |
InChI Key |
CVZXVOVIGKQUJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OCC |
Origin of Product |
United States |
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